![molecular formula C15H17ClN2O2S B2553767 2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide CAS No. 2411269-53-7](/img/structure/B2553767.png)
2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This molecule is commonly referred to as CMET, and it is a thiazole-based compound that has been extensively studied for its biological activities.
Mechanism of Action
The mechanism of action of CMET is not fully understood, but studies have shown that it acts by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression, and its inhibition by CMET can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CMET has been shown to have various biochemical and physiological effects. Studies have shown that CMET can induce cell cycle arrest, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression. Additionally, CMET has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CMET in lab experiments is its potency and specificity. CMET has been shown to have potent anti-cancer properties and can selectively inhibit the activity of HDAC. Additionally, CMET is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of using CMET in lab experiments is its potential toxicity. Studies have shown that CMET can be toxic to normal cells at high concentrations, and caution should be taken when using this compound in experiments.
Future Directions
There are several future directions for the research on CMET. One potential direction is to explore the use of CMET in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to understand the mechanism of action of CMET fully. This will help in the development of more potent and specific HDAC inhibitors. Finally, the potential applications of CMET in other research fields, such as inflammation and neurodegenerative diseases, should be explored.
Conclusion:
In conclusion, CMET is a thiazole-based compound that has shown promising results in various scientific research fields. Its potent anti-cancer properties, specificity, and ease of synthesis make it an attractive option for lab experiments. However, caution should be taken when using this compound, as it can be toxic to normal cells at high concentrations. Further research is needed to fully understand the mechanism of action of CMET and explore its potential applications in other research fields.
Synthesis Methods
The synthesis of CMET involves the reaction of 2-chloro-N-(2-hydroxyethyl)propanamide with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine in the presence of a base. The reaction yields CMET as a white crystalline solid with a purity of over 98%. This method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
CMET has been extensively studied for its biological activities and has shown promising results in various research fields. One of the primary applications of CMET is in the field of cancer research. Studies have shown that CMET has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, CMET has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-10(16)15(19)17-8-7-14-18-13(9-21-14)11-3-5-12(20-2)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCPSDJEBVDSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=NC(=CS1)C2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

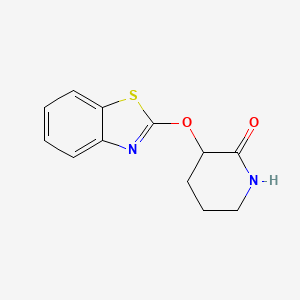

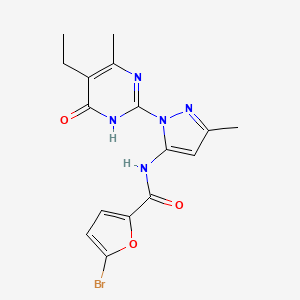
![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2553687.png)
![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)
![Cyclopentyl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2553694.png)
![1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride](/img/structure/B2553695.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2553698.png)
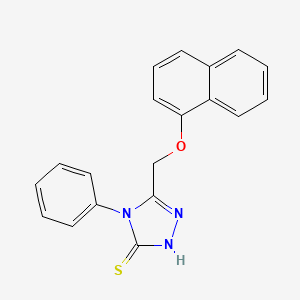
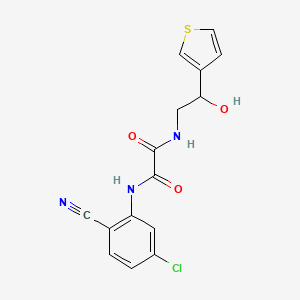
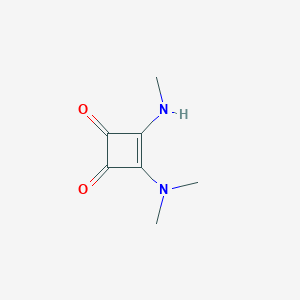
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2553704.png)